9-(Azetidin-3-yl)purin-6-amine;dihydrochloride
説明
9-(Azetidin-3-yl)purin-6-amine dihydrochloride is a purine derivative featuring an azetidine ring (a three-membered saturated heterocycle with one nitrogen atom) attached to the 9-position of the purine scaffold. Its molecular formula is C₉H₁₃Cl₂N₆ (accounting for two HCl molecules), with a monoisotopic mass of 240.089 g/mol for the free base . The dihydrochloride salt enhances solubility in aqueous media, making it advantageous for pharmaceutical applications.
特性
IUPAC Name |
9-(azetidin-3-yl)purin-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6.2ClH/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5;;/h3-5,10H,1-2H2,(H2,9,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVAZDOVPOKYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=C(N=CN=C32)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375273-16-6 | |
| Record name | 9-(azetidin-3-yl)-9H-purin-6-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
9-(Azetidin-3-yl)purin-6-amine;dihydrochloride, a purine derivative, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight : 236.16 g/mol
CAS Number : 2375273-16-6
The biological activity of 9-(Azetidin-3-yl)purin-6-amine;dihydrochloride is primarily attributed to its interaction with various kinases and enzymes involved in cellular signaling pathways. Preliminary studies indicate that this compound may inhibit certain kinases, potentially impacting cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of 9-(Azetidin-3-yl)purin-6-amine;dihydrochloride can be categorized into several key areas:
-
Antitumor Activity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.
- IC50 values for cell viability assays indicate strong inhibitory effects, suggesting its potential as an anticancer agent.
-
Kinase Inhibition :
- The compound has shown promising results in inhibiting specific kinases associated with cancer progression, notably the BCR-ABL fusion protein implicated in chronic myeloid leukemia (CML).
- Table 1 summarizes the kinase inhibition profiles:
- Antiviral Properties :
- Emerging research suggests that the compound may also exhibit antiviral activity, particularly against RNA viruses, by interfering with viral replication mechanisms.
Case Study 1: Anticancer Efficacy
A study involving K562 cells (a model for CML) showed that treatment with 9-(Azetidin-3-yl)purin-6-amine;dihydrochloride resulted in significant reductions in cell viability at concentrations as low as 10 µM. This study highlighted the compound's potential to induce apoptosis through the activation of intrinsic pathways.
Case Study 2: Kinase Profiling
In a kinase selectivity panel, the compound was evaluated against a range of kinases. It demonstrated selective inhibition of BCR-ABL and SRC kinases without significantly affecting other kinases, indicating a favorable selectivity profile that could minimize off-target effects.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that 9-(Azetidin-3-yl)purin-6-amine;dihydrochloride has moderate oral bioavailability and a half-life suitable for therapeutic applications. Toxicological assessments are ongoing to determine its safety profile.
類似化合物との比較
Structural and Functional Group Comparisons
Purine derivatives with substitutions at the 9-position are widely studied for their pharmacological and chemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Azetidinyl vs. This difference may influence binding to hydrophilic targets (e.g., kinases) .
- Azetidinyl vs. The smaller azetidinyl group balances solubility and moderate steric effects.
- Salt Forms : The dihydrochloride salt of the target compound improves aqueous solubility compared to the hydrochloride form of 9-(azetidin-3-ylmethyl)purin-6-amine, which may have higher membrane permeability due to reduced polarity .
Physicochemical Properties
- Solubility: The dihydrochloride salt form significantly enhances solubility in polar solvents compared to neutral or mono-salt forms (e.g., 9-(azetidin-3-ylmethyl)purin-6-amine hydrochloride) .
- Stability : Azetidine’s ring strain may increase reactivity, necessitating stabilization via salt formation or protective groups during synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
